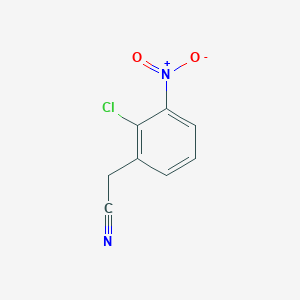

2-(2-Chloro-3-nitrophenyl)acetonitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

108772-95-8 |

|---|---|

Molecular Formula |

C8H5ClN2O2 |

Molecular Weight |

196.59 g/mol |

IUPAC Name |

2-(2-chloro-3-nitrophenyl)acetonitrile |

InChI |

InChI=1S/C8H5ClN2O2/c9-8-6(4-5-10)2-1-3-7(8)11(12)13/h1-3H,4H2 |

InChI Key |

UACNVUVLOFOJAD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CC#N |

Origin of Product |

United States |

General Chemical Context of 2 2 Chloro 3 Nitrophenyl Acetonitrile

2-(2-Chloro-3-nitrophenyl)acetonitrile is an aromatic compound characterized by a benzene (B151609) ring substituted with a chloro group, a nitro group, and an acetonitrile (B52724) group. The relative positions of these substituents (ortho and meta to the acetonitrile group) are crucial in determining the molecule's reactivity and potential synthetic applications.

The structure combines the electron-withdrawing effects of the nitro and chloro groups with the reactive nitrile functionality. The nitro group, being a strong deactivating group, influences the aromatic ring's susceptibility to electrophilic and nucleophilic substitution reactions. The nitrile group, on the other hand, is a versatile functional group that can undergo a variety of transformations, including hydrolysis, reduction, and addition reactions. chemicalbook.com

Below is a table summarizing the key chemical identifiers and predicted properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₅ClN₂O₂ |

| Molecular Weight | 196.59 g/mol |

| CAS Number | 34152-78-4 |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)N+[O-])CC#N |

| Predicted XLogP3 | 2.1 |

| Predicted Hydrogen Bond Donor Count | 0 |

| Predicted Hydrogen Bond Acceptor Count | 3 |

| Predicted Rotatable Bond Count | 2 |

Note: Some properties are predicted based on computational models due to the limited availability of experimental data.

Academic Significance in Organic Synthesis and Intermediate Chemistry

Established Reaction Pathways for this compound Synthesis

The formation of the this compound structure can be achieved by two principal retrosynthetic approaches: the formation of the carbon-cyanide bond on a 2-chloro-3-nitrobenzyl derivative or the nitration of a 2-chlorophenylacetonitrile precursor.

Nucleophilic Substitution Strategies in Arenenitrile Formation

Nucleophilic substitution is a fundamental strategy for the synthesis of phenylacetonitriles. This typically involves the displacement of a leaving group on the benzylic carbon by a cyanide anion. For the synthesis of this compound, this would involve a precursor such as 2-chloro-3-nitrobenzyl halide.

The reaction of a benzyl (B1604629) halide with an alkali metal cyanide, such as sodium cyanide or potassium cyanide, is a well-established method for preparing phenylacetonitriles. This reaction proceeds via an SN2 mechanism, where the cyanide ion acts as the nucleophile. The choice of solvent is crucial, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) being commonly employed to dissolve the cyanide salt and facilitate the substitution.

An alternative to the direct cyanation of a benzyl halide is the Sandmeyer reaction, which is a versatile method for introducing a variety of functional groups, including the cyano group, onto an aromatic ring via a diazonium salt intermediate. wikipedia.orglscollege.ac.in In a plausible synthetic route to this compound, one could start with 2-amino-6-chlorotoluene. This starting material would first be nitrated, followed by diazotization of the amino group and subsequent treatment with a copper(I) cyanide salt to introduce the nitrile functionality. wikipedia.org The Sandmeyer reaction is particularly useful for synthesizing aryl nitriles from the corresponding anilines. wikipedia.org

Palladium-catalyzed cyanation reactions have also emerged as powerful methods for the synthesis of aryl nitriles from aryl halides. rsc.orggoogle.com While this approach is more commonly applied to the direct cyanation of the aromatic ring, modifications can be envisioned for benzylic systems. These catalytic methods often offer milder reaction conditions and broader functional group tolerance compared to traditional methods. acs.org

Directed Nitration Approaches in Aromatic Acetonitrile Synthesis

Another major synthetic route involves the direct nitration of a pre-existing 2-chlorophenylacetonitrile molecule. The success of this approach hinges on the ability to control the regioselectivity of the electrophilic aromatic substitution reaction to favor the introduction of the nitro group at the C-3 position of the phenyl ring.

The nitration of aromatic compounds is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO2+). The directing effects of the substituents on the aromatic ring play a critical role in determining the position of nitration. In the case of 2-chlorophenylacetonitrile, the chloro group is an ortho-, para-director, while the cyanomethyl group is a meta-director. The interplay of these directing effects and steric hindrance will influence the final isomeric distribution of the nitrated products.

Achieving regioselectivity in the nitration of substituted biphenyls and other aromatic compounds can be influenced by the reaction conditions, including the choice of nitrating agent and solvent. nih.govresearchgate.net For instance, nitration of Nα,N1-bis(trifluoroacetyl)-L-tryptophan methyl ester with nitric acid in acetic anhydride (B1165640) selectively yields the 2-nitro product, while using trifluoroacetic acid as the solvent leads to the 6-nitro isomer. nih.gov This highlights the potential for solvent- and reagent-based control over the regiochemical outcome of nitration.

Reaction Conditions and Parametric Optimization in this compound Synthesis

The efficiency and selectivity of the synthesis of this compound are highly dependent on the careful control of various reaction parameters. Optimization of these conditions is crucial for maximizing the yield of the desired product while minimizing the formation of byproducts.

Solvent Effects on Reaction Yield and Selectivity in Acetonitrile Derivatives

The choice of solvent can significantly impact the rate and outcome of both nucleophilic substitution and nitration reactions. In nucleophilic substitution reactions for the synthesis of phenylacetonitriles, polar aprotic solvents such as DMSO and DMF are often preferred as they can effectively solvate the cation of the cyanide salt, leaving the cyanide anion more nucleophilic. chemicalbook.com The use of aqueous-organic solvent mixtures has also been reported for the cyanation of benzyl halides.

In a study on the palladium-catalyzed cyanation of aryl halides, various solvents were investigated, and it was found that acetonitrile provided a higher yield compared to DMF, DMSO, toluene, and water. rsc.org The effect of different solvents on the yield of a generic palladium-catalyzed cyanation reaction is illustrated in the table below.

Effect of Solvent on Cyanation Reaction Yield

| Solvent | Yield (%) |

|---|---|

| DMF | Trace |

| DMSO | Trace |

| Toluene | Trace |

| H₂O | Trace |

| Ethanol | Moderate |

| THF | Moderate |

| Acetonitrile | 88 |

This data is illustrative and based on a generic palladium-catalyzed cyanation of an aryl halide.

For nitration reactions, the solvent can influence the reactivity of the nitrating agent and the regioselectivity of the substitution. Acetic acid and acetic anhydride are common solvents for the nitration of electron-rich aromatic substrates. nih.gov The polarity and coordinating ability of the solvent can affect the stability of the reaction intermediates and transition states, thereby influencing the product distribution.

Catalytic Systems and Their Influence on Synthetic Efficiency

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and milder reaction conditions. For the synthesis of this compound via nucleophilic substitution of an aryl halide, transition metal catalysts, particularly those based on palladium and nickel, are extensively used. wikipedia.orgrsc.org

Palladium-catalyzed cyanation reactions often employ a palladium(0) source and a phosphine (B1218219) ligand. The choice of ligand can significantly influence the catalytic activity and the scope of the reaction. For instance, in the cyanation of aryl chlorides, the use of a specific cyclopalladated ferrocenylimine tricyclohexylphosphine (B42057) complex has been shown to be effective. Nickel-based catalysts, often in combination with phosphine ligands, provide a more cost-effective alternative to palladium for the cyanation of aryl halides. google.com

In the context of nitration, while the classic method uses sulfuric acid as a catalyst, other Lewis and Brønsted acids can also be employed. The development of solid acid catalysts is an area of active research, aiming to provide more environmentally friendly and recyclable catalytic systems for nitration reactions. For example, Fe/MgO catalysts have been studied for the synthesis of acrylonitrile (B1666552) from acetonitrile and methanol (B129727). frontiersin.orgresearchgate.net

The table below provides a conceptual overview of how different catalytic systems might influence the yield of a hypothetical cyanation reaction to produce a substituted phenylacetonitrile.

Influence of Catalytic System on a Hypothetical Cyanation Reaction

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | PPh₃ | 75 |

| Pd₂(dba)₃ | XPhos | 90 |

| NiCl₂ | dppf | 85 |

| CuCN | - | 60 |

This data is illustrative and represents typical trends observed in catalytic cyanation reactions.

Temperature, Pressure, and Concentration Control for Industrial Relevance

For the industrial-scale synthesis of this compound, precise control over temperature, pressure, and reactant concentrations is paramount to ensure safety, efficiency, and cost-effectiveness.

Temperature: Both nucleophilic substitution and nitration reactions are sensitive to temperature. In SN2 reactions, increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to the formation of elimination byproducts or decomposition of the desired product. For nitration reactions, temperature control is critical for managing the exothermic nature of the reaction and for controlling regioselectivity. Lower temperatures often favor the formation of specific isomers. For instance, in the synthesis of a related compound, (6-Chloro-3-nitro-pyridin-2-yl)-acetonitrile, the reaction temperature was maintained at -40° to -50° C during the addition of reactants. chemicalbook.com

Pressure: While many laboratory-scale syntheses of phenylacetonitriles are conducted at atmospheric pressure, industrial processes may utilize elevated pressures to increase reaction rates, particularly for gas-phase reactions or when volatile reactants are involved. For example, in a study on the synthesis of phenylacetonitrile by amination of styrene (B11656) oxide, the reaction was conducted under ammonia (B1221849) at atmospheric pressure. researchgate.net

Concentration: The concentration of reactants can influence the reaction rate and, in some cases, the selectivity. In bimolecular reactions like SN2 substitutions, higher reactant concentrations lead to a faster reaction rate. However, high concentrations can also lead to challenges with heat dissipation and mixing on an industrial scale. The molar ratio of reactants is also a critical parameter to optimize. For example, in a directed nitration process, the molar ratio of nitric acid to the aromatic substrate is a determining factor in the reaction's outcome. frontiersin.org

Innovative Synthetic Techniques in this compound Preparation

The synthesis of this compound and related structures has benefited from the adoption of modern technologies that offer improvements in efficiency, safety, and scalability over traditional batch methods. These innovative techniques are pivotal in the context of pharmaceutical and fine chemical manufacturing, where process optimization is critical.

Continuous flow chemistry has emerged as a key technology for the manufacturing of active pharmaceutical ingredients (APIs) and their intermediates. nih.govijcps.org While specific literature detailing the continuous flow synthesis of this compound is not extensively published, the principles and successes in related transformations, particularly in the nitration of aromatic compounds, demonstrate the high potential of this methodology. tandfonline.com

Flow chemistry utilizes systems of pumps and reactors, such as plug flow reactors (PFRs), to move reagents through controlled reaction zones. nih.gov This approach offers significant advantages over conventional batch processing, including superior heat and mass transfer, enhanced safety profiles by minimizing the volume of hazardous intermediates at any given time, and improved process control. nih.govnih.gov For reactions that are highly exothermic or involve unstable intermediates, such as nitrations or reactions with organolithium species, continuous flow offers a robust and scalable solution that is often difficult to achieve in batch mode. researchgate.net

A key step in synthesizing the target compound involves the nitration of an aromatic precursor. Studies on continuous-flow microreaction processes for the mononitration of various aromatic compounds have shown high yields and excellent selectivity. tandfonline.com For instance, a process developed for compounds like nitro-chlorobenzene achieved high efficiency and was successfully scaled up for continuous production, demonstrating the industrial viability of the technology. tandfonline.com Such a system could be adapted for the nitration step leading to the 2-chloro-3-nitrophenyl scaffold. The precise control over reaction parameters like temperature, pressure, and residence time in a flow reactor allows for the optimization of yield and minimization of by-product formation, which is crucial for producing high-purity materials. nih.gov

The table below illustrates the potential advantages of applying continuous flow processing to key reaction types relevant to the synthesis of this compound, based on findings from analogous processes.

| Feature | Conventional Batch Process | Continuous Flow Process | Potential Advantage in Synthesis |

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | High surface-area-to-volume ratio; excellent heat dissipation. | Improved safety and selectivity for exothermic nitration steps. |

| Scalability | Complex; often requires re-optimization of conditions. | Simpler; achieved by running the process for a longer duration. | Facilitates seamless transition from laboratory to industrial production. tandfonline.com |

| Safety | Large volumes of hazardous materials and intermediates. | Small reaction volumes at any given time. | Reduced risk when handling nitrating agents and other reactive species. nih.gov |

| Process Control | Difficult to maintain precise control over reaction parameters. | Precise and automated control of temperature, pressure, and residence time. | Higher consistency, yield, and purity of the final product. researchgate.net |

This methodology provides a pathway to a more sustainable and economically viable production of nitroaromatic intermediates by incorporating strategies like waste acid recycling, further enhancing its industrial appeal. tandfonline.com

Microwave-assisted organic synthesis has become a popular and powerful tool, offering significant advantages such as dramatically reduced reaction times, improved yields, and often solvent-free conditions. nih.govnih.govresearchgate.netnih.gov This technique is particularly effective for reactions that are slow to proceed under conventional heating. The synthesis of aryl nitriles and related acetonitrile compounds from aryl halides is a well-documented application of microwave irradiation.

The preparation of compounds analogous to this compound often involves a cyanation step, typically the displacement of a halide with a cyanide source. Microwave heating has been shown to be highly efficient for the cyanation of aryl bromides and chlorides. For example, the copper(I) cyanide (CuCN) mediated Rosenmund-von Braun reaction, which can require long reaction times (10-18 hours) with conventional heating, can be completed in just 20-30 minutes under microwave irradiation, while providing comparable or better yields. tandfonline.com

Research into microwave-assisted cyanation of various aryl bromides demonstrates the broad applicability of this method. The use of N-methyl-2-pyrrolidone (NMP) as a solvent under microwave conditions has proven effective for a range of substrates, including those with electron-donating and electron-withdrawing groups. tandfonline.com This suggests that the synthesis of this compound from a suitable aryl halide precursor, such as 2-chloro-1-halomethyl-3-nitrobenzene, would be significantly accelerated by this technology.

The following table summarizes findings from a study on the microwave-assisted cyanation of various aryl bromides, highlighting the efficiency of this approach.

| Entry | Aryl Bromide | Time (min) | Yield (%) |

| 1 | Bromobenzene | 20 | 85 |

| 2 | 4-Bromotoluene | 25 | 88 |

| 3 | 4-Bromoanisole | 25 | 86 |

| 4 | 4-Bromochlorobenzene | 30 | 82 |

| 5 | 2-Bromotoluene | 25 | 82 |

| 6 | 2-Bromoanisole | 30 | 80 |

| 7 | 1-Bromonaphthalene | 20 | 89 |

Data sourced from a study on microwave-enhanced CuCN-mediated cyanation in NMP. tandfonline.com

The key advantages of microwave-assisted synthesis in this context are the rapid energy transfer directly to the reacting molecules, leading to uniform and efficient heating. nih.gov This often results in cleaner reactions with fewer by-products, simplifying purification. nih.gov The ability to perform these reactions under ambient pressure, as opposed to in sealed tubes, further simplifies the experimental setup. tandfonline.com

Chemical Reactivity and Transformation Mechanisms of 2 2 Chloro 3 Nitrophenyl Acetonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogenated Nitrophenylacetonitriles

Nucleophilic aromatic substitution (SNAr) is a cornerstone of aromatic chemistry, enabling the functionalization of arenes. nih.gov For halogenated nitrophenylacetonitriles, this reaction pathway is particularly significant due to the electronic properties of the substituents on the benzene (B151609) ring.

The facility of nucleophilic aromatic substitution on an aryl halide is profoundly influenced by the presence of electron-withdrawing groups. libretexts.orgpressbooks.pub In the case of 2-(2-chloro-3-nitrophenyl)acetonitrile, both the nitro group (-NO₂) and the cyano group of the acetonitrile (B52724) moiety (-CH₂CN) are potent electron-withdrawing substituents. These groups deactivate the ring towards electrophilic substitution but, conversely, activate it for nucleophilic attack. masterorganicchemistry.com

The activation occurs through the stabilization of the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. nih.govlibretexts.org The electron-withdrawing groups, particularly when positioned ortho or para to the leaving group (in this case, the chlorine atom), can delocalize the negative charge of the Meisenheimer complex through resonance. libretexts.org This stabilization lowers the activation energy of the addition step, which is typically the rate-determining step of the SNAr mechanism. nih.gov While the nitro group in this compound is in the meta position relative to the chlorine, the combined electron-withdrawing effect of the nitro and cyano groups still renders the aromatic ring sufficiently electron-deficient to undergo SNAr reactions.

The general mechanism for an SNAr reaction is a two-step addition-elimination process:

Addition of the nucleophile: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion (the Meisenheimer complex).

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the leaving group, in this case, the chloride ion.

| Factor | Influence on SNAr Reactivity |

|---|---|

| Electron-Withdrawing Groups (-NO₂, -CN) | Activate the aromatic ring towards nucleophilic attack and stabilize the Meisenheimer complex. masterorganicchemistry.com |

| Position of Electron-Withdrawing Groups | Ortho and para positions provide greater stabilization through resonance compared to the meta position. libretexts.org |

| Nature of the Leaving Group | The rate of reaction is often independent of the carbon-halogen bond strength, as its cleavage is not the rate-determining step. masterorganicchemistry.com |

| Nucleophile Strength | Stronger nucleophiles generally lead to faster reaction rates. libretexts.org |

The activated aromatic ring of this compound is susceptible to attack by a variety of nucleophiles. This allows for the displacement of the chloro substituent and the introduction of a range of functional groups. Common nucleophiles employed in SNAr reactions include alkoxides, phenoxides, amines, and thiolates.

For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would be expected to yield 2-(2-methoxy-3-nitrophenyl)acetonitrile. Similarly, reaction with an amine, such as piperidine, would likely produce 2-(2-(piperidin-1-yl)-3-nitrophenyl)acetonitrile. The reaction conditions for such transformations typically involve heating the substrate with the nucleophile in a suitable solvent.

| Nucleophile | Expected Product | General Reaction Conditions |

|---|---|---|

| Alkoxides (e.g., CH₃O⁻) | 2-(2-Alkoxy-3-nitrophenyl)acetonitrile | Reaction with the corresponding alcohol in the presence of a base, or with a pre-formed sodium alkoxide. |

| Amines (e.g., R₂NH) | 2-(2-(Dialkylamino)-3-nitrophenyl)acetonitrile | Heating with the amine, often in a polar aprotic solvent. nih.gov |

| Thiolates (e.g., RS⁻) | 2-(2-(Alkylthio)-3-nitrophenyl)acetonitrile | Reaction with a thiol in the presence of a base. |

Reduction Chemistry of the Nitro and Nitrile Moieties in this compound

The presence of both a nitro and a nitrile group in this compound opens up avenues for various reduction chemistries. The challenge often lies in achieving selective reduction of one functional group in the presence of the other and the chloro substituent.

The reduction of an aromatic nitro group to an amine is a fundamental transformation in organic synthesis. For a substrate like this compound, it is crucial to employ reagents that will not affect the nitrile or the chloro group. Several methods are available for the chemoselective reduction of nitroarenes. scispace.com

One of the most common and effective reagents for this purpose is tin(II) chloride (SnCl₂) in the presence of an acid, typically hydrochloric acid. stackexchange.com This method is known for its tolerance of a wide range of functional groups, including nitriles and halogens. Other metal-based systems, such as iron powder in acetic acid or zinc dust, can also be used.

Catalytic hydrogenation can also be employed for the selective reduction of the nitro group. The choice of catalyst and reaction conditions is critical to avoid the reduction of the nitrile group and hydrodehalogenation. Catalysts such as platinum on carbon (Pt/C) are often preferred over palladium on carbon (Pd/C) for the reduction of nitro groups in the presence of halogens, as the latter can sometimes promote dehalogenation. rsc.org

| Reagent/System | Product | Selectivity Notes |

|---|---|---|

| SnCl₂ / HCl | 2-(3-Amino-2-chlorophenyl)acetonitrile | Generally high selectivity, tolerates nitriles and halogens well. stackexchange.com |

| Fe / CH₃COOH | 2-(3-Amino-2-chlorophenyl)acetonitrile | A mild and selective method. |

| Catalytic Hydrogenation (e.g., H₂, Pt/C) | 2-(3-Amino-2-chlorophenyl)acetonitrile | Careful selection of catalyst and conditions is necessary to avoid dehalogenation and nitrile reduction. rsc.org |

| Hydrazine glyoxylate (B1226380) / Zn or Mg | 2-(3-Amino-2-chlorophenyl)acetonitrile | Effective for selective reduction in the presence of reducible groups. |

The nitrile group in this compound can also be a site for chemical transformation, primarily through reduction. The complete reduction of a nitrile yields a primary amine. libretexts.org Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically used for this conversion. libretexts.org However, LiAlH₄ would also reduce the nitro group. Therefore, to selectively reduce the nitrile, the nitro group would first need to be protected or the reduction would have to be performed on the corresponding amino derivative obtained from the selective reduction of the nitro group.

Catalytic hydrogenation can also reduce nitriles to amines, although this often requires more forcing conditions (higher pressure and temperature) than the reduction of a nitro group. wikipedia.org

Alternatively, the nitrile group can be partially reduced to an aldehyde using diisobutylaluminium hydride (DIBAL-H) at low temperatures, followed by aqueous workup. youtube.com This reaction proceeds via an imine intermediate that is hydrolyzed to the aldehyde. wikipedia.org

| Reagent/System | Product | Reaction Type |

|---|---|---|

| LiAlH₄, then H₂O | 2-(2-Chloro-3-nitrophenyl)ethan-1-amine (and reduction of the nitro group) | Complete reduction to a primary amine. libretexts.org |

| H₂ / Raney Nickel | 2-(2-Chloro-3-nitrophenyl)ethan-1-amine (and likely reduction of the nitro group) | Catalytic hydrogenation to a primary amine. wikipedia.org |

| 1. DIBAL-H, -78 °C 2. H₃O⁺ | 2-(2-Chloro-3-nitrophenyl)acetaldehyde | Partial reduction to an aldehyde. youtube.com |

| SnCl₂ / HCl, then hydrolysis | 2-(2-Chloro-3-nitrophenyl)acetaldehyde | Stephen aldehyde synthesis. doubtnut.com |

Oxidation Chemistry of the Acetonitrile Functionality

The acetonitrile group possesses a benzylic carbon atom, which is a potential site for oxidation. The oxidation of the benzylic C-H bonds in alkylarenes is a well-established transformation. researchgate.net Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize a benzylic carbon that has at least one hydrogen atom to a carboxylic acid. chemistrysteps.comlibretexts.org

In the case of this compound, treatment with a strong oxidizing agent under harsh conditions could potentially lead to the formation of 2-chloro-3-nitrophenylglyoxylic acid, followed by decarboxylation under the reaction conditions to yield 2-chloro-3-nitrobenzoic acid. However, the nitrile group itself can be susceptible to hydrolysis under strongly acidic or basic conditions, which could lead to the formation of 2-(2-chloro-3-nitrophenyl)acetic acid. The specific outcome would depend on the reaction conditions employed.

Milder oxidizing agents can be used to convert benzylic methylenes to ketones. masterorganicchemistry.com However, the oxidation of the acetonitrile group to a ketone is not a common transformation.

| Reagent/System | Potential Product(s) | Reaction Type |

|---|---|---|

| KMnO₄, heat | 2-Chloro-3-nitrobenzoic acid | Oxidative cleavage of the acetonitrile group. chemistrysteps.com |

| H₂O, H⁺ or OH⁻, heat | 2-(2-Chloro-3-nitrophenyl)acetic acid | Hydrolysis of the nitrile. |

Conversion to Carboxylic Acid and Ketone Derivatives

The nitrile functionality in this compound serves as a versatile precursor for the synthesis of corresponding carboxylic acid and ketone derivatives.

Carboxylic Acid Formation:

The conversion of nitriles to carboxylic acids is a well-established transformation that can be achieved under either acidic or basic conditions. For this compound, this hydrolysis would yield 2-(2-chloro-3-nitrophenyl)acetic acid.

Under acidic conditions, the reaction typically involves heating the nitrile with a strong acid such as sulfuric or hydrochloric acid in the presence of water. The mechanism proceeds through the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. This leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium (B1175870) salt.

Basic hydrolysis is achieved by heating the nitrile with an aqueous solution of a strong base like sodium hydroxide (B78521). The hydroxide ion directly attacks the electrophilic carbon of the nitrile group. The resulting imine intermediate is then hydrolyzed to a carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the free carboxylic acid.

| Transformation | Reagents and Conditions | Product |

| Acid-Catalyzed Hydrolysis | H₂SO₄ (aq) or HCl (aq), Δ | 2-(2-Chloro-3-nitrophenyl)acetic acid |

| Base-Catalyzed Hydrolysis | 1. NaOH (aq) or KOH (aq), Δ 2. H₃O⁺ | 2-(2-Chloro-3-nitrophenyl)acetic acid |

Ketone Formation:

The synthesis of ketones from this compound can be accomplished through the reaction with organometallic reagents, such as Grignard or organolithium reagents. masterorganicchemistry.com This reaction involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the nitrile. The initial product is an imine salt, which upon acidic workup, hydrolyzes to the corresponding ketone. masterorganicchemistry.com

For example, the reaction of this compound with a Grignard reagent (R-MgX) would proceed as follows:

Nucleophilic Addition: The Grignard reagent adds across the carbon-nitrogen triple bond to form a magnesium salt of an imine.

Hydrolysis: Subsequent treatment with aqueous acid hydrolyzes the imine to a ketone.

This method allows for the introduction of a new carbon-carbon bond and the formation of a ketone with a carbon skeleton derived from both the nitrile and the organometallic reagent.

| Starting Material | Organometallic Reagent | Intermediate | Final Product (after hydrolysis) |

| This compound | R-MgX (Grignard Reagent) | Imine-magnesium salt | 1-(2-Chloro-3-nitrophenyl)-1-alkanone |

| This compound | R-Li (Organolithium Reagent) | Imine-lithium salt | 1-(2-Chloro-3-nitrophenyl)-1-alkanone |

Electrochemical Oxidation Characteristics

The oxidation process would likely involve the phenyl ring and the benzylic carbon. The nitro group, being a strong deactivating group, would make the oxidation of the aromatic ring more difficult, requiring a higher oxidation potential compared to an unsubstituted phenylacetonitrile (B145931).

Cyclic voltammetry studies on similar nitrophenyl compounds in aprotic solvents like acetonitrile typically show reduction waves corresponding to the nitro group. nih.gov The oxidation, however, would occur at a much more positive potential. The presence of the benzylic protons in this compound also introduces the possibility of oxidation at the benzylic position, potentially leading to the formation of a carbonyl group or other oxidation products. The exact nature of the oxidation products would depend on the electrode material, solvent system, and the applied potential.

Cyclization Reactions and Heterocyclic Compound Formation from this compound

The presence of the nitrile group and the activated aromatic ring in this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The chloro and nitro substituents can act as leaving groups or directing groups in cyclization reactions.

Synthesis of Nitrogen-Containing Heterocycles

The versatile reactivity of the nitrile group and the phenyl ring allows for the construction of various nitrogen-containing heterocycles, such as quinolines and pyridines.

Quinoline (B57606) Synthesis: The synthesis of quinoline derivatives often involves the cyclization of anilines with α,β-unsaturated carbonyl compounds (Skraup synthesis) or related methods. acs.orglibretexts.org While not a direct cyclization of this compound itself, this compound can be a precursor to intermediates used in quinoline synthesis. For instance, reduction of the nitro group to an amine would yield 2-(2-chloro-3-aminophenyl)acetonitrile, which could then undergo intramolecular cyclization or react with other reagents to form a quinoline ring.

Pyridine (B92270) Synthesis: The synthesis of pyridines can be achieved through various condensation and cycloaddition reactions. baranlab.orgorganic-chemistry.org The acetonitrile moiety in this compound can participate in reactions to form the pyridine ring. For example, in the presence of a strong base, the acidic α-protons of the acetonitrile group can be removed to form a carbanion, which can then react with suitable electrophiles to initiate a cyclization cascade.

Synthesis of Sulfur-Containing Heterocycles

This compound can also be utilized in the synthesis of sulfur-containing heterocycles like thiazoles and thiophenes.

Thiazole (B1198619) Synthesis: The Hantzsch thiazole synthesis is a common method that involves the reaction of an α-haloketone with a thioamide. nih.govyoutube.com While this compound is not a direct substrate for this reaction, it could be chemically modified to an appropriate precursor. Another approach is the Cook-Heilbron synthesis, which utilizes α-aminonitriles and carbon disulfide. wikipedia.org Reduction of the nitro group in the title compound would provide the corresponding α-aminonitrile, which could then be used in this synthesis.

Thiophene Synthesis: The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes, involving the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net The activated methylene (B1212753) group of this compound could potentially react with a carbonyl compound to form an α,β-unsaturated nitrile, a key intermediate in the Gewald reaction. Subsequent reaction with sulfur and a base could lead to the formation of a substituted 2-aminothiophene.

Mechanistic Insights into this compound Reactions

Understanding the electronic effects of the substituents on the phenyl ring is crucial for predicting the reactivity and elucidating the mechanisms of reactions involving this compound.

Electronic Effects and Substituent Modulations (e.g., Hammett and Yukawa-Tsuno Analyses)

The chloro and nitro groups on the phenyl ring of this compound exert significant electronic effects that influence its reactivity. Both are electron-withdrawing groups, with the nitro group being particularly strong. These effects are transmitted through the aromatic ring via inductive and resonance effects.

Inductive Effect (-I): Both the chlorine atom and the nitro group are more electronegative than carbon and thus withdraw electron density from the phenyl ring through the sigma bonds.

Resonance Effect (-M): The nitro group strongly withdraws electron density from the ortho and para positions through resonance.

These electron-withdrawing effects have several consequences for the reactivity of the molecule:

Acidity of α-protons: The electron-withdrawing nature of the substituents stabilizes the conjugate base formed upon deprotonation of the methylene group, making the α-protons more acidic.

Electrophilicity of the nitrile carbon: The electron-withdrawing groups increase the partial positive charge on the nitrile carbon, making it more susceptible to nucleophilic attack.

Reactivity of the aromatic ring: The ring is deactivated towards electrophilic aromatic substitution and activated towards nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group.

Hammett and Yukawa-Tsuno Analyses:

While specific Hammett or Yukawa-Tsuno analyses for reactions of this compound are not available, the principles of these linear free-energy relationships can be applied to understand the influence of its substituents.

The Hammett equation (log(k/k₀) = ρσ) relates the rate (k) or equilibrium constant of a reaction of a substituted aromatic compound to the rate or equilibrium constant of the unsubstituted compound (k₀) through the reaction constant (ρ) and the substituent constant (σ). ntnu.no

The σ value is a measure of the electronic effect of a substituent. For the 2-chloro and 3-nitro substituents, the σ values would be positive, reflecting their electron-withdrawing nature.

The ρ value indicates the sensitivity of the reaction to substituent effects. A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is expected for reactions involving the formation of a negative charge in the transition state, such as nucleophilic attack on the nitrile carbon.

The Yukawa-Tsuno equation is a modification of the Hammett equation that accounts for enhanced resonance effects. illinois.edu It is particularly useful when there is direct conjugation between the substituent and the reaction center in the transition state. For reactions involving this compound, a Yukawa-Tsuno plot could provide a more accurate correlation, especially in cases where resonance stabilization of an intermediate or transition state is significant.

Absence of Specific Research Data Precludes Article Generation

Despite a comprehensive search of available scientific literature, no specific experimental or computational studies detailing the chemical reactivity and transformation mechanisms of this compound were identified. This absence of targeted research prevents the creation of a scientifically accurate article that adheres to the user's specified outline.

General information on the reactivity of substituted phenylacetonitriles, theoretical principles of solvent effects on reaction mechanisms—including the competition between concerted and zwitterionic pathways—and methodologies for studying kinetic isotope effects are well-documented in the chemical literature. Nevertheless, applying this general knowledge to this compound without specific experimental or computational data would be speculative and would not meet the required standards of scientific accuracy for the requested article.

The instructions explicitly required "thorough, informative, and scientifically accurate content," including "detailed research findings" and "data tables," all strictly focused on the title compound. Without dedicated studies on this compound, it is not possible to provide this level of detail or to construct the interactive data tables as requested.

Therefore, the generation of the article as outlined in the user's instructions cannot be completed at this time due to the lack of specific research on this compound.

Spectroscopic and Structural Elucidation of 2 2 Chloro 3 Nitrophenyl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis

No data available.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Data Analysis

No data available.

Infrared (IR) Spectroscopy for Functional Group Identification

Vibrational Spectroscopic Analysis (ATR-IR, Transmission IR, Vapor Phase IR)

No data available.

Mass Spectrometry (MS) for Molecular Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

No data available.

Gas Chromatography-Mass Spectrometry (GC/MS) Applications

Gas Chromatography-Mass Spectrometry (GC/MS) is a crucial analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For halogenated nitro-aromatics like 2-(2-Chloro-3-nitrophenyl)acetonitrile, GC/MS serves as an advantageous method, particularly for purity assessment and the detection of trace-level impurities. gcms.cz The technique is especially useful for analyzing compounds that may have poor ionization efficiency in liquid chromatography-mass spectrometry (LC-MS) setups. gcms.cz

In the context of pharmaceutical development, GC-MS/MS methods are developed to characterize and quantify potential genotoxic impurities (PGIs), including nitro-aromatic compounds, to levels below 1 ppm (µg/g) in active pharmaceutical ingredients (APIs). gcms.cz The process involves optimizing the GC conditions to achieve baseline separation of the target compound from other impurities. gcms.cz Following separation, the electron ionization (EI) full scan spectrum provides the molecular weight and a characteristic fragmentation pattern, which acts as a fingerprint for the molecule. For instance, the mass spectrum for the related isomer, p-Nitrophenylacetonitrile, shows a prominent molecular ion peak at m/z 162, with other significant fragments at m/z 132, 116, and 89. nih.gov This fragmentation data is vital for unambiguous identification. Commercial suppliers of 2-(2-nitrophenyl)acetonitrile often list a purity assay of ≥97.5% as determined by GC, underscoring the method's importance in quality control. thermofisher.com

| Parameter | Description | Application Example |

|---|---|---|

| Technique | Gas Chromatography-Mass Spectrometry (GC/MS) | Analysis of volatile and non-polar organic compounds. gcms.cz |

| Ionization Mode | Electron Ionization (EI) | Provides a reproducible fragmentation pattern for structural elucidation. gcms.cz |

| Primary Application | Purity assessment and quantification of impurities | Detecting potential genotoxic impurities (PGIs) in APIs at < 0.2 ppm. gcms.cz |

| Key Data Output | Retention time, molecular ion peak, and fragmentation pattern | For p-Nitrophenylacetonitrile (isomer), M+ at m/z 162 and fragments at m/z 116, 89. nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful tool for studying the electronic transitions within a molecule. When a molecule like this compound absorbs UV or visible light, its electrons are promoted from a ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's electronic structure, particularly the conjugated systems and functional groups present.

The UV-Vis spectrum of a nitro-aromatic compound is typically characterized by two main types of electronic transitions: π → π* and n → π*.

π → π Transitions:* These are high-energy transitions that occur in compounds with double or triple bonds, such as the aromatic ring and the nitrile group. They typically result in strong absorption bands. For nitrophenol isomers, these transitions are observed in the 200-300 nm range.

n → π Transitions:* These are lower-energy transitions involving the promotion of a non-bonding electron (from the oxygen atoms of the nitro group) to an anti-bonding π* orbital. These transitions are generally weaker in intensity compared to π → π* transitions and occur at longer wavelengths. For some nitrophenyl derivatives, these can be observed at wavelengths above 300 nm. researchgate.net

The solvent can influence the position of these absorption bands. In acetonitrile, various complexes show maximum absorbance between 240 to 260 nm, which can be assigned to intra-ligand π → π* transitions. researchgate.net The presence of the electron-withdrawing nitro group and the chloro group on the benzene (B151609) ring influences the energy of these transitions, providing a unique spectral signature for the compound.

| Transition Type | Associated Functional Groups | Expected Wavelength Region | Relative Intensity |

|---|---|---|---|

| π → π | Aromatic Ring, Nitro Group (NO₂), Nitrile Group (C≡N) | ~240-300 nm | High |

| n → π | Nitro Group (NO₂) | >300 nm | Low |

X-ray Crystallography and Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) involves directing an X-ray beam onto a single, high-quality crystal. escholarship.orgescholarship.org The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined. While the specific crystal structure of this compound is not detailed in the provided search results, analysis of closely related compounds allows for an informed projection of its likely crystallographic parameters. For example, the related organic compound 2-chloro-5-nitroaniline (B146338) crystallizes in a monoclinic system with the space group P21/c. semanticscholar.org Similarly, the isomer 3-Nitrophenylacetonitrile has a known crystal structure. nih.gov Based on these analogs, a proposed set of crystallographic data for the title compound can be estimated.

| Parameter | Projected Value / Type | Source of Analogy |

|---|---|---|

| Crystal System | Monoclinic | 2-chloro-5-nitroaniline semanticscholar.org |

| Space Group | P2₁/c or similar centrosymmetric group | 2-chloro-5-nitroaniline semanticscholar.org |

| Molecules per Unit Cell (Z) | 4 | Typical for this type of space group |

| Data Collection Temperature | ~293 K (Room Temperature) | Standard practice mdpi.com |

The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. In the solid state of this compound, several key interactions are expected to dictate the supramolecular architecture. The electron-withdrawing nitro group enhances the acidity of the aromatic C-H protons, making them more effective hydrogen bond donors. researchgate.net

Expected interactions include:

C-H···O Hydrogen Bonds: The hydrogen atoms on the phenyl ring can form weak hydrogen bonds with the oxygen atoms of the nitro group on neighboring molecules.

C-H···N Hydrogen Bonds: The hydrogen atoms of the methylene (B1212753) bridge (-CH₂-) or the aromatic ring could interact with the nitrogen atom of the nitrile group.

C-H···Cl Interactions: Weak interactions may also occur between aromatic or methylene hydrogens and the chlorine atom of an adjacent molecule. researchgate.net

π···π Stacking: The planar aromatic rings can stack on top of each other, contributing to crystal stability through van der Waals forces.

These interactions combine to assemble the individual molecules into a stable three-dimensional network. researchgate.net

| Interaction Type | Donor Group | Acceptor Group | Significance |

|---|---|---|---|

| Weak Hydrogen Bond | C-H (Aromatic) | O (Nitro) | Directs crystal packing into layers or ribbons. researchgate.net |

| Weak Hydrogen Bond | C-H (Methylene/Aromatic) | N (Nitrile) | Contributes to the formation of one-dimensional aggregates. nih.gov |

| Halogen Interaction | C-H | Cl | Influences the overall packing arrangement. researchgate.net |

| π···π Stacking | Phenyl Ring | Phenyl Ring | Stabilizes the structure through dispersive forces. researchgate.net |

X-ray crystallography reveals the precise conformation of the molecule in the solid state. For this compound, key conformational parameters include the dihedral angles between the plane of the phenyl ring and its substituents. The nitro group is typically twisted slightly out of the plane of the benzene ring due to steric hindrance with adjacent substituents, in this case, the chlorine atom. The orientation of the acetonitrile side chain (-CH₂CN) relative to the ring is another important conformational feature. While the phenyl ring itself is planar, the molecule as a whole may not be, depending on the rotation around the single bonds. The assessment of these angles is critical for understanding the molecule's shape and how it influences its packing and physical properties.

| Parameter | Description | Expected Observation |

|---|---|---|

| Dihedral Angle (C-C-N-O) | The twist of the nitro group relative to the phenyl ring plane. | A non-zero value, indicating some out-of-plane rotation to minimize steric strain. |

| Dihedral Angle (C-C-C-C) | Torsion angles within the phenyl ring. | Close to 0°, confirming the planarity of the aromatic ring. |

| Dihedral Angle (C-C-CH₂-CN) | The orientation of the acetonitrile group relative to the phenyl ring. | The side chain will adopt a conformation that minimizes steric interactions. |

| Bond Lengths & Angles | Intramolecular distances and angles between bonded atoms. | Values consistent with standard sp² and sp³ hybridization, influenced by electronic effects of substituents. |

Computational and Theoretical Investigations of 2 2 Chloro 3 Nitrophenyl Acetonitrile Chemistry

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric arrangement of atoms, the electronic structure, and spectroscopic behavior.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure of molecules. elsevierpure.comnanobioletters.com It is frequently employed for geometry optimization, which involves finding the lowest energy arrangement of atoms, corresponding to the molecule's most stable conformation. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311+G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. elsevierpure.comnih.gov

The optimization process yields key geometrical parameters, including bond lengths, bond angles, and dihedral angles. For 2-(2-chloro-3-nitrophenyl)acetonitrile, DFT would reveal the spatial orientation of the chloro, nitro, and acetonitrile (B52724) groups on the phenyl ring. The electronic properties derived from DFT calculations include total energy, dipole moment, and atomic charges, which are crucial for understanding the molecule's polarity and intramolecular interactions.

Hypothetical Optimized Geometrical Parameters for this compound

Disclaimer: The following data is illustrative and represents typical values for similar chemical structures. It is not based on published experimental or computational results for the specific target molecule.

| Parameter | Bond/Angle | Hypothetical Value |

| Bond Lengths | C-Cl | 1.74 Å |

| C-N (nitro) | 1.48 Å | |

| N-O (nitro) | 1.22 Å | |

| C-C (ring) | 1.39 Å (avg.) | |

| C-CH2 | 1.51 Å | |

| CH2-CN | 1.47 Å | |

| C≡N | 1.16 Å | |

| Bond Angles | C-C-Cl | 121.5° |

| C-C-NO2 | 118.0° | |

| C-C-CH2CN | 120.5° | |

| C-CH2-C | 112.0° | |

| CH2-C-N | 178.5° |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study molecules in the presence of time-dependent electromagnetic fields, making it a primary tool for predicting electronic absorption spectra (UV-Vis). amazonaws.comrsc.org The accuracy of TD-DFT results can depend significantly on the choice of the exchange-correlation functional, especially for molecules with potential charge-transfer states. nih.gov Functionals like CAM-B3LYP are often used to provide more accurate predictions for such systems. amazonaws.com

A TD-DFT calculation for this compound would predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. The analysis also identifies the nature of the electronic transitions, such as π → π* or n → π*, by examining the molecular orbitals involved. elsevierpure.com

Hypothetical TD-DFT Predicted Spectroscopic Data for this compound

Disclaimer: The following data is illustrative and represents typical values for similar chemical structures. It is not based on published experimental or computational results for the specific target molecule.

| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| 295 | 0.18 | HOMO -> LUMO | π → π |

| 254 | 0.35 | HOMO-1 -> LUMO | π → π |

| 220 | 0.12 | HOMO -> LUMO+1 | π → π* |

Molecular Orbital Theory and Reactivity Prediction

Molecular Orbital (MO) theory provides a framework for understanding how atomic orbitals combine to form molecular orbitals, which are distributed over the entire molecule. The energies and distributions of these orbitals are key to predicting chemical behavior.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons (nucleophilic character), while the LUMO is the orbital most likely to accept electrons (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's chemical reactivity and kinetic stability. acs.org A small energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acs.org From the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) can be calculated to quantify the molecule's reactivity.

Hypothetical FMO and Global Reactivity Descriptors for this compound

Disclaimer: The following data is illustrative and represents typical values for similar chemical structures. It is not based on published experimental or computational results for the specific target molecule.

| Parameter | Hypothetical Value (eV) |

| EHOMO | -7.85 |

| ELUMO | -3.20 |

| Energy Gap (ΔE) | 4.65 |

| Chemical Hardness (η) | 2.33 |

| Chemical Potential (μ) | -5.53 |

| Electrophilicity Index (ω) | 6.57 |

Electrostatic Surface Analysis

Electrostatic surface analysis provides a visual representation of the charge distribution within a molecule, which is essential for understanding intermolecular interactions and predicting reaction sites.

A Molecular Electrostatic Potential (MEP) map is a 3D visualization of the electrostatic potential on the electron density surface of a molecule. nanobioletters.com It is a valuable tool for identifying the electrophilic and nucleophilic regions of a molecule. amazonaws.com Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack. elsevierpure.com

For this compound, an MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atom of the cyano group, highlighting their nucleophilic character. A region of positive potential would likely be associated with the hydrogen atoms of the phenyl ring and the methylene (B1212753) group, while the area around the chlorine atom would also exhibit distinct electrostatic features influencing its reactivity.

Advanced Interaction and Bonding Analyses

Advanced computational methods are crucial for understanding the subtle electronic and steric factors that govern the behavior of molecules. These analyses provide a deeper insight into bonding, intermolecular interactions, and the distribution of electron density.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state. By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, researchers can identify and analyze different types of close contacts, such as hydrogen bonds and van der Waals interactions.

For a compound like This compound , a Hirshfeld analysis would be expected to reveal significant intermolecular contacts involving the chloro and nitro substituents, as well as the nitrile group. A hypothetical breakdown of the percentage contributions of various intermolecular contacts to the Hirshfeld surface is presented in Table 1. This table is illustrative and based on typical values for similar organic molecules, as no specific data exists for the title compound.

Table 1: Hypothetical Percentage Contributions of Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Intermolecular Contact | Hypothetical Percentage Contribution (%) |

|---|---|

| H···H | 45.0 |

| O···H / H···O | 20.5 |

| C···H / H···C | 15.3 |

| Cl···H / H···Cl | 10.2 |

| N···H / H···N | 5.1 |

| C···C | 2.5 |

| Other | 1.4 |

Note: This data is illustrative and not based on experimental or calculated results for this compound.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, offering insights into hybridization, covalent and non-covalent interactions, and electron delocalization. This method translates the complex, delocalized molecular orbitals into localized orbitals that align with classical Lewis structures of bonding.

An NBO analysis of This compound would elucidate the nature of the bonding within the molecule. It would quantify the hybridization of the atomic orbitals and the extent of delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Significant delocalization interactions, often described as hyperconjugation, contribute to molecular stability. For instance, interactions between the lone pairs of the oxygen atoms in the nitro group and the antibonding orbitals of the aromatic ring would be expected. A hypothetical summary of key NBO findings is provided in Table 2.

Table 2: Hypothetical Key Findings from NBO Analysis of this compound

| Interaction (Donor -> Acceptor) | Hypothetical Stabilization Energy E(2) (kcal/mol) | Description |

|---|---|---|

| LP(1) O -> π*(N-O) | 45.8 | Resonance stabilization within the nitro group |

| π(C-C) -> π*(C-C) (aromatic ring) | 20.5 | π-electron delocalization in the phenyl ring |

| LP(1) Cl -> σ*(C-C) (aromatic ring) | 2.1 | Hyperconjugative interaction of chlorine lone pair |

| σ(C-H) -> σ*(C-C) | 1.5 | Sigma bond delocalization |

Note: This data is illustrative and not based on calculated results for this compound.

In Silico Modeling of Reaction Mechanisms and Kinetics

Computational modeling is an indispensable tool for elucidating the intricate details of chemical reaction mechanisms, including the identification of transient intermediates and transition states.

Computational Elucidation of Reaction Pathways and Transition State Structures

Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can be employed to map out the potential energy surface of a reaction. This allows for the determination of the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The energy barriers calculated for these transition states provide an estimate of the reaction rate.

For This compound , a key reaction of interest would be nucleophilic aromatic substitution, where a nucleophile displaces the chloro substituent. Computational studies could model the reaction pathway, likely proceeding through a Meisenheimer complex as an intermediate. The geometry of the transition state leading to this intermediate could be precisely calculated.

Theoretical Prediction and Interpretation of Kinetic Isotope Effects

The kinetic isotope effect (KIE) is a powerful experimental and theoretical tool for probing reaction mechanisms. It is defined as the ratio of the rate constant of a reaction with a lighter isotope to that with a heavier isotope (e.g., kH/kD). Theoretical calculations can predict KIEs by analyzing the vibrational frequencies of the reactants and the transition state. Changes in zero-point vibrational energies upon isotopic substitution are the primary origin of the KIE.

In a hypothetical study of a reaction involving C-H bond cleavage at the acetonitrile moiety of This compound , a significant primary KIE would be expected. Computational modeling could predict the magnitude of this effect, providing support for a proposed mechanism where this bond breaking is part of the rate-determining step.

Analytical Methodologies for Laboratory Characterization and Quantification of 2 2 Chloro 3 Nitrophenyl Acetonitrile

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a semi-volatile, polar compound like 2-(2-Chloro-3-nitrophenyl)acetonitrile, both gas and liquid chromatography offer viable pathways for analysis, each with distinct advantages.

Gas Chromatography (GC) Applications in Analysis

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. epa.gov For this compound, GC can provide high-resolution separation from matrix interferences. The compound's suitability for GC analysis is dependent on its thermal stability, as it must be vaporized without decomposition in the heated injector port. uoguelph.ca

A typical GC system would be equipped with a capillary column, where the choice of stationary phase is critical for achieving optimal separation. A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is often effective for a wide range of nitroaromatic and chlorinated compounds. epa.govtrajanscimed.com

Detector selection is paramount for achieving the desired sensitivity and selectivity.

Electron Capture Detector (ECD): An ECD is highly sensitive to electrophilic functional groups, making it an excellent choice for detecting both the nitro group and the chlorine atom in the target analyte. epa.govcdc.gov This detector can provide picogram-level detection limits.

Nitrogen-Phosphorus Detector (NPD): An NPD offers high selectivity for nitrogen-containing compounds, which would provide a strong response for the nitro and nitrile groups. epa.gov

Mass Spectrometry (MS): Coupling GC with a mass spectrometer provides the highest degree of confidence in identification through the analyte's unique mass spectrum. It allows for both qualitative confirmation and quantitative analysis. uoguelph.ca

Table 1: Illustrative Gas Chromatography (GC) Parameters for this compound Analysis

| Category | Parameter | Typical Condition |

|---|---|---|

| System Component | Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane (DB-5 or equivalent) |

| Operational Parameter | Injector Temperature | 250 °C |

| Operational Parameter | Injection Mode | Splitless (for trace analysis) |

| Operational Parameter | Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min) |

| Operational Parameter | Oven Program | Initial 60°C (hold 2 min), ramp at 10°C/min to 280°C (hold 5 min) |

| System Component | Detector | Electron Capture Detector (ECD), Nitrogen-Phosphorus Detector (NPD), or Mass Spectrometer (MS) |

| Operational Parameter | Detector Temperature | 300 °C (for ECD/NPD) |

High-Performance Liquid Chromatography (HPLC) in Compound Analysis

High-Performance Liquid Chromatography (HPLC) is often the preferred method for analyzing nitroaromatic compounds, as it avoids the potential for thermal degradation that can occur in GC. epa.gov The technique separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.

For this compound, a reversed-phase HPLC (RP-HPLC) configuration is most appropriate. mtc-usa.com

Stationary Phase: A C18 (octadecylsilyl) column is the most common choice, offering excellent retention and separation for a broad range of moderately polar organic molecules. epa.gov

Mobile Phase: A gradient elution using a mixture of water and an organic solvent, typically acetonitrile (B52724) or methanol (B129727), is employed. epa.govmtc-usa.com Starting with a higher proportion of water and gradually increasing the organic solvent concentration allows for the effective elution of compounds with varying polarities. The addition of a small amount of acid, such as formic acid, can improve peak shape and reproducibility. mtc-usa.com

Detection: The conjugated system of the nitro-substituted benzene (B151609) ring allows for strong absorption of ultraviolet (UV) light. cdc.gov A UV detector set at a wavelength of approximately 254 nm would provide sensitive detection for the analyte. mtc-usa.com A Diode Array Detector (DAD) can also be used to acquire the full UV spectrum, aiding in peak identification and purity assessment.

Table 2: Illustrative High-Performance Liquid Chromatography (HPLC) Parameters

| Category | Parameter | Typical Condition |

|---|---|---|

| System Component | Column | C18 reversed-phase, 150 mm x 4.6 mm, 5 µm particle size |

| Operational Parameter | Mobile Phase A | Water + 0.1% Formic Acid |

| Operational Parameter | Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Operational Parameter | Gradient | Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes |

| Operational Parameter | Flow Rate | 1.0 mL/min |

| Operational Parameter | Column Temperature | 30 °C |

| System Component | Detector | UV or Diode Array Detector (DAD) |

| Operational Parameter | Detection Wavelength | 254 nm |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Detection

For trace-level quantification, especially in complex biological or environmental samples, coupling HPLC with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. wiley.comnih.gov This technique minimizes interferences that can affect UV detection. nih.gov

The effluent from the HPLC column is directed into an ionization source, which generates gas-phase ions from the analyte.

Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules and is commonly used. nih.gov Given the analyte's structure, ESI in negative ion mode would likely be effective, detecting the deprotonated molecule or other adducts. Atmospheric pressure chemical ionization (APCI) can also be a viable alternative for this class of compounds. researchgate.net

Mass Analysis: In a tandem mass spectrometer (e.g., a triple quadrupole), the first mass analyzer selects the precursor ion (the molecular ion of the analyte). This ion is then fragmented in a collision cell, and the second mass analyzer selects a specific, characteristic product ion for detection. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), is highly specific and significantly reduces background noise, enabling very low detection limits. nih.gov

Table 3: Plausible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters

| Category | Parameter | Typical Setting |

|---|---|---|

| LC System | LC Column & Mobile Phase | As per HPLC method (Table 2) |

| MS System | Ionization Source | Electrospray Ionization (ESI) |

| MS System | Polarity | Negative Ion Mode |

| MS System | Monitored Transition | Hypothetical Precursor Ion (e.g., m/z 195 [M-H]⁻) → Hypothetical Product Ion |

| MS System | Source Temperature | 400 °C |

| MS System | Dwell Time | 100 ms |

Sample Preparation and Extraction Protocols for Analytical Studies

Effective sample preparation is a critical prerequisite for successful chromatographic analysis. organomation.com The primary goals are to extract the analyte from the sample matrix, remove interfering components, and concentrate the analyte to a level suitable for detection. sepscience.comiltusa.com

Comprehensive Extraction Methods (Soxhlet, Ultrasonic, Accelerated Solvent Extraction)

For solid samples such as soil, sediment, or tissue, several extraction techniques can be employed to isolate this compound. researchgate.net

Soxhlet Extraction: This is a classic and exhaustive technique that involves continuously washing the sample with a refluxing solvent over several hours. researchgate.net While effective, it is time-consuming and requires large volumes of organic solvent. nih.gov

Ultrasonic Extraction (Sonication): This method uses high-frequency sound waves to create cavitation bubbles in the solvent, which disrupt the sample matrix and accelerate the extraction process. researchgate.netselcuk.edu.tr It is significantly faster than Soxhlet and uses less solvent. osti.gov Acetonitrile is a commonly used solvent for extracting nitroaromatics from soil via sonication. researchgate.net

Accelerated Solvent Extraction (ASE): Also known as pressurized liquid extraction, ASE is a modern, automated technique that uses conventional solvents at elevated temperatures and pressures. researchgate.netnih.gov These conditions increase the efficiency and speed of the extraction process, allowing for a complete extraction in under 30 minutes with minimal solvent use (typically 15-40 mL). thermofisher.comusda.gov

Table 4: Comparison of Common Solid Sample Extraction Techniques

| Method | Typical Time | Solvent Volume | Temperature | Pressure | Key Advantage |

|---|---|---|---|---|---|

| Soxhlet | 6-24 hours | High (200-500 mL) | Solvent Boiling Point | Atmospheric | Exhaustive, well-established |

| Ultrasonic | 15-60 minutes | Moderate (50-150 mL) | Ambient or slightly elevated | Atmospheric | Rapid, simple setup |

| ASE | 15-30 minutes | Low (15-40 mL) | Elevated (e.g., 100 °C) | Elevated (e.g., 1500 psi) | Fast, automated, low solvent use |

Matrix-Specific Sample Preparation and Dilution Strategies

The complexity of the sample matrix dictates the specific preparation strategy. The presence of co-extracted substances can interfere with analysis, particularly in LC-MS where they can cause ion suppression or enhancement, a phenomenon known as the matrix effect. nih.govresearchgate.netchromatographyonline.com

Solid Matrices (e.g., Soil, Sediment): Samples are typically air-dried and ground or sieved to ensure homogeneity and increase the surface area for extraction. researchgate.netusgs.gov After extraction using one of the methods described above, the resulting extract may require a clean-up step, such as solid-phase extraction (SPE), to remove interferences before analysis.

Liquid Matrices (e.g., Water): For aqueous samples, the analyte may be present at very low concentrations. A pre-concentration step is often necessary. Solid-phase extraction (SPE) is a common technique where the water sample is passed through a cartridge containing a sorbent (e.g., C18) that retains the analyte. epa.gov The analyte is then eluted with a small volume of an organic solvent, effectively concentrating it and transferring it into a clean solution suitable for injection. iltusa.com

Dilution Strategies: For highly concentrated samples or to mitigate matrix effects, dilution is a simple yet effective strategy. sepscience.com The final extract can be diluted with the initial mobile phase of the chromatographic method to ensure its concentration falls within the linear dynamic range of the instrument's calibration curve and to reduce the impact of co-eluting matrix components. iltusa.com

Analytical Method Validation and Quality Control Considerations for this compound

The establishment of robust analytical methodologies for the characterization and quantification of this compound is contingent upon rigorous method validation and the implementation of stringent quality control measures. These elements ensure that the data generated are reliable, reproducible, and fit for their intended purpose, whether for purity assessment, stability testing, or quantitative analysis in various matrices.

Development of Standard Operating Procedures (SOPs) for Reproducibility

To ensure consistency and reproducibility in the analysis of this compound, the development of detailed Standard Operating Procedures (SOPs) is a critical step. An SOP provides a written set of instructions that must be followed by all laboratory personnel conducting the analysis. This minimizes variability between analysts and across different analytical runs. A comprehensive SOP for the HPLC analysis of this compound would typically be structured to cover all phases of the analytical process.

Key Components of an SOP for HPLC Analysis:

A well-structured SOP for the HPLC analysis of this compound would include, but not be limited to, the following sections:

Scope: Defines the applicability of the SOP, specifying that it is for the quantitative determination and purity assessment of this compound.

Responsibilities: Outlines the roles and responsibilities of the laboratory staff, from the analyst performing the test to the supervisor reviewing the data.

Apparatus and Materials: Lists all necessary equipment, such as the specific HPLC system and detector, analytical balance, and volumetric glassware. It also specifies the required columns and chemical reagents.

Procedure: This is the core of the SOP and is broken down into several sub-sections:

Mobile Phase Preparation: Detailed instructions on the preparation of the mobile phase, including the exact volumes and grades of solvents and any pH adjustments.

Standard Preparation: A step-by-step guide on how to accurately prepare stock and working standard solutions of this compound.

Sample Preparation: Clear instructions on how to prepare the sample for analysis, including dissolution solvents and any necessary dilutions.

Instrument Setup and Operation: Specific parameters for the HPLC system, such as the flow rate, column temperature, injection volume, and detector wavelength.

System Suitability Testing (SST): Defines the criteria that the chromatographic system must meet before sample analysis can commence. This includes parameters like theoretical plates, tailing factor, and the precision of replicate injections of a standard.

Data Analysis and Calculations: Describes the methodology for integrating peaks and the formulas used to calculate the concentration and purity of this compound.

Documentation and Reporting: Specifies how data should be recorded, reported, and archived.

The following interactive data table provides an example of the system suitability parameters that would be defined within an SOP for the analysis of this compound.

Table 1: Example System Suitability Parameters in an SOP for HPLC Analysis

| Parameter | Acceptance Criteria | Purpose |

|---|---|---|

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 | Ensures peak symmetry, indicating good column performance and lack of undesirable interactions. |

| Theoretical Plates (N) | ≥ 2000 | Measures the efficiency of the chromatographic column in separating components. |

| Relative Standard Deviation (RSD) of Peak Area for Replicate Injections | ≤ 2.0% for 5 injections | Demonstrates the precision and reproducibility of the injection system and the overall analytical setup. |

| Resolution (Rs) | ≥ 2.0 between the main peak and the closest eluting impurity | Ensures adequate separation between the analyte of interest and any potential interfering peaks. |

Strategies for Mitigating Chromatographic Interferences and Ensuring Purity

Chromatographic interferences can arise from various sources, including the sample matrix, impurities from synthesis, degradation products, or contaminants from solvents and reagents. Ensuring the purity of the this compound peak is paramount for accurate quantification and characterization.

Common Sources of Interference and Mitigation Strategies:

Matrix Effects: In complex samples, co-eluting matrix components can enhance or suppress the detector response to the analyte.

Mitigation: This can be addressed through more effective sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances. Method development should also aim to achieve chromatographic separation of the analyte from the bulk of the matrix components. The use of a diode-array detector (DAD) or a mass spectrometer (MS) can help in identifying and resolving co-eluting peaks.

Co-eluting Impurities: Structurally similar impurities may have retention times very close to that of this compound.

Mitigation: Optimization of chromatographic conditions is key. This includes adjusting the mobile phase composition (e.g., organic solvent ratio, pH, buffer concentration), changing the stationary phase (i.e., trying different column chemistries), and modifying the column temperature. A gradient elution program can also be effective in separating closely eluting compounds.

System Contamination: Ghost peaks can appear in the chromatogram due to contamination in the HPLC system or from the sample preparation process.

Mitigation: Regular system maintenance, including flushing the system with appropriate solvents, is crucial. Using high-purity solvents and reagents and ensuring the cleanliness of all glassware and equipment will minimize this type of interference.

Ensuring Peak Purity: